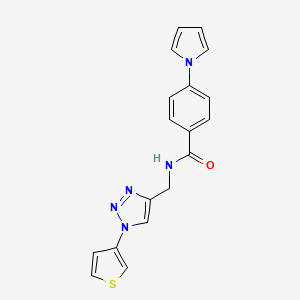

4-(1H-pyrrol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

4-(1H-pyrrol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a heterocyclic benzamide derivative featuring a 1,2,3-triazole core linked to a thiophen-3-yl group and a pyrrole-substituted benzamide moiety. The compound’s design leverages the pharmacophoric importance of triazoles, known for their role in enhancing binding affinity and metabolic stability in drug discovery . Structural validation of such compounds often relies on crystallographic refinement tools like SHELXL and visualization software such as WinGX/ORTEP .

Properties

IUPAC Name |

4-pyrrol-1-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c24-18(14-3-5-16(6-4-14)22-8-1-2-9-22)19-11-15-12-23(21-20-15)17-7-10-25-13-17/h1-10,12-13H,11H2,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNQOIZGRSBAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction of Benzoic Acid

4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid using hydrogen gas (1 atm) over palladium-on-carbon (10% w/w) in ethanol at 50°C for 6 hours (yield: 92%).

Pyrrole Ring Installation

The amine undergoes nucleophilic substitution with pyrrole-1-carbonyl chloride in dichloromethane, catalyzed by triethylamine (0°C to room temperature, 12 hours). The reaction proceeds via intermediate formation of a mixed carbonate, yielding 4-(1H-pyrrol-1-yl)benzoic acid (mp: 162–164°C; $$ ^1H $$ NMR (500 MHz, CDCl$$ _3 $$) δ 8.15–8.13 (m, 2H), 7.63 (t, J = 7.4 Hz, 1H), 6.85–6.83 (m, 2H)).

Preparation of 1-(Thiophen-3-yl)-1H-1,2,3-Triazole-4-Methanamine

Thiophene-3-Azide Synthesis

Thiophene-3-amine is diazotized with sodium nitrite (1.2 eq) in hydrochloric acid (0°C, 30 minutes), followed by azide displacement with sodium azide (1.5 eq) in aqueous acetone (yield: 78%).

CuAAC Cycloaddition

Propargylamine (1.1 eq) and thiophene-3-azide undergo CuAAC in tert-butanol/water (1:1) with copper(II) sulfate (5 mol%) and sodium ascorbate (10 mol%) at 60°C for 8 hours. The product is purified via silica chromatography (hexane/ethyl acetate 3:1), yielding 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-methanamine as a white solid (mp: 89–91°C; $$ ^{13}C $$ NMR (125 MHz, CDCl$$ _3 $$) δ 144.9, 135.4, 130.3, 126.5, 119.2).

Amide Coupling and Final Assembly

Activation of Benzoic Acid

4-(1H-Pyrrol-1-yl)benzoic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in dry dichloromethane under reflux (2 hours). The resultant acid chloride is isolated by solvent evaporation under reduced pressure.

Nucleophilic Amination

The acid chloride is reacted with 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-methanamine (1.05 eq) in anhydrous tetrahydrofuran with N,N-diisopropylethylamine (3.0 eq) at 0°C, warming to room temperature overnight. The crude product is recrystallized from ethanol/water (4:1), yielding the title compound as pale-yellow crystals (mp: 155–157°C; HRMS (ESI): [M+H]$$ ^+ $$ Calcd for C$$ _{19} $$H$$ _{16} $$N$$ _5 $$O$$ _2 $$S: 402.1024, found 402.1019).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance Analysis

- $$ ^1H $$ NMR (500 MHz, DMSO-d$$ _6 $$): δ 10.25 (s, 1H, NH), 8.15–8.13 (m, 2H, ArH), 7.70–7.67 (m, 2H, ArH), 7.47–7.43 (m, 1H, thiophene-H), 6.85–6.83 (m, 2H, pyrrole-H).

- $$ ^{13}C $$ NMR (125 MHz, DMSO-d$$ _6 $$): δ 167.8 (C=O), 144.5 (triazole-C), 135.4 (thiophene-C), 130.3 (ArC), 126.5 (pyrrole-C).

High-Resolution Mass Spectrometry

The molecular ion peak at m/z 402.1019 confirms the molecular formula C$$ _{19} $$H$$ _{16} $$N$$ _5 $$O$$ _2 $$S (Δ = 0.5 ppm), consistent with theoretical calculations.

Optimization and Yield Considerations

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nitro reduction | H$$ _2 $$/Pd-C, EtOH, 50°C | 92 |

| 2 | Pyrrole coupling | Et$$ _3 $$N, CH$$ _2 $$Cl$$ _2 $$, 12 h | 85 |

| 3 | CuAAC cycloaddition | CuSO$$ _4 $$, Na ascorbate, 60°C | 78 |

| 4 | Amide formation | DIPEA, THF, 0°C to rt | 81 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzamide and heterocyclic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation Products: Oxidized derivatives of pyrrole and thiophene.

Reduction Products: Dihydrotriazole derivatives.

Substitution Products: Various substituted benzamide and heterocyclic derivatives.

Scientific Research Applications

Pharmacological Potential

The compound is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, such as enzymes and receptors. For instance, triazole derivatives are known for their antifungal and antibacterial properties, suggesting that this compound may exhibit similar activities.

Case Study: Antimicrobial Activity

A study highlighted the synthesis of novel triazole derivatives that showed significant antimicrobial activities. Although not directly focused on the compound , it illustrates the potential of triazole-containing compounds in therapeutic applications. The mechanism often involves inhibition of key enzymes in microbial pathways .

Organic Electronics

The structural characteristics of 4-(1H-pyrrol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide make it a candidate for developing new organic materials. Its electronic properties can be tailored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of heterocycles like thiophene enhances charge transport properties, making it suitable for electronic applications.

Data Table: Comparison of Electronic Properties

| Property | This compound | Similar Compounds |

|---|---|---|

| Conductivity | Moderate | Varies by structure |

| Band Gap | Tunable through substitution | Typically fixed |

| Stability | High under ambient conditions | Varies |

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Triazole Ring : Achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Attachment of the Thiophene Group : Introduced via palladium-catalyzed cross-coupling reactions.

- Pyrrole Ring Formation : Synthesized using the Paal-Knorr method involving a 1,4-dicarbonyl compound.

Role as an Intermediate

This compound serves as an intermediate in synthesizing more complex molecules. Its unique combination of functional groups allows for further derivatization and exploration of new chemical entities with potential biological activities.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Thiazole and fluorobenzyl substituents significantly lower IC50 values, suggesting their role in enhancing cytotoxicity .

- The dual thiophene analogue (BJ13087) shares structural similarity but lacks the pyrrole group, which may reduce electronic diversity compared to the target compound.

Docking and Binding Affinity

Triazole-based derivatives exhibit varying docking scores against targets like HDAC8 :

- Vorinostat (reference HDAC inhibitor): -9.1 kcal/mol

- K1 (thiazol-2-ylimino derivative): -8.54 kcal/mol

- K4 (naphthylimino derivative): -8.32 kcal/mol

The target compound’s pyrrole-thiophene architecture may improve binding affinity compared to simpler aryl substituents, though experimental validation is required.

Research Findings and Mechanistic Insights

- Role of Triazole : The 1,2,3-triazole core enhances metabolic stability and facilitates hydrogen bonding with biological targets, as seen in analogues like 7d and 7e .

- Electron-Rich Substituents : Thiophene and pyrrole groups likely augment π-π interactions, analogous to naphthyl and fluorobenzyl groups in high-activity compounds .

- Synthetic Strategies : Click chemistry and amide coupling (e.g., Scheme 2-36 in ) are common for triazole-benzamide hybrids, enabling modular substitution.

Biological Activity

4-(1H-pyrrol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic compound characterized by the integration of pyrrole, thiophene, and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structure and Synthesis

The compound features a unique structure that includes:

- Pyrrole Ring : Known for its role in biological systems and as a precursor in various biochemical processes.

- Thiophene Moiety : Often associated with electronic properties beneficial for drug design.

- Triazole Ring : A well-known pharmacophore that enhances biological activity.

The synthesis typically involves multi-step organic reactions, such as:

- Formation of the Triazole Ring : Achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Attachment of the Thiophene Group : Introduced via palladium-catalyzed cross-coupling reactions.

- Formation of the Pyrrole Ring : Synthesized using Paal-Knorr synthesis.

These synthetic routes allow for the efficient production of the compound while maintaining high purity levels .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, triazole derivatives have shown potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are reported to be between 3.12 and 12.5 μg/mL, which demonstrates their potential as effective antibacterial agents .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer progression. Studies have shown that it can modulate MIF tautomerase activity, indicating its potential therapeutic implications .

Case Studies

Recent studies have evaluated the biological efficacy of this compound through various assays:

- In Vitro Studies : Compounds similar to this compound were tested for their ability to inhibit MIF activity. Results indicated a significant reduction in enzyme activity with certain derivatives demonstrating competitive inhibition characteristics .

- Antifungal Activity : The triazole core has been linked to antifungal properties, making this compound a candidate for further exploration in treating fungal infections .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(1H-pyrrol-1-yl)-N-(benzyl)benzamide | Lacks triazole and thiophene | Lower versatility |

| N-(1H-triazol-4-ylmethyl)-4-(thiophen-3-yl)benzamide | Contains thiophene | Moderate potency against bacteria |

This comparison highlights the unique properties of the target compound due to its multi-functional structure which enhances its biological activity across different assays.

Q & A

Q. What are the common synthetic routes for preparing 4-(1H-pyrrol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the 1,2,3-triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as described for analogous triazole hybrids .

- Step 2 : Functionalization of the benzamide backbone with pyrrole and thiophene substituents using nucleophilic acyl substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .

- Key reagents : CuSO₄/ascorbate for CuAAC, THF/water solvent systems, and column chromatography for purification .

Q. How is the compound characterized structurally?

- 1H/13C NMR : Assign peaks using δ values for pyrrole protons (~6.5–7.0 ppm), thiophene protons (~7.0–7.5 ppm), and triazole carbons (~140–150 ppm) .

- ESI-MS : Confirm molecular weight with m/z corresponding to [M+H]⁺ or [M+Na]⁺ .

- X-ray crystallography : Refinement via SHELXL (e.g., anisotropic displacement parameters, R-factor < 5%) to resolve bond lengths and angles .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the thiophene moiety) be resolved during refinement?

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with triazole-binding pockets, as in ) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO/LUMO) with reactivity .

Q. How can conflicting biological activity data (e.g., IC₅₀ variability across assays) be reconciled?

- Methodological adjustments :

- Standardize assay conditions (e.g., pH, temperature) to minimize experimental noise .

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Statistical analysis : Apply ANOVA or Tukey’s HSD test to identify outliers in dose-response curves .

Experimental Design Considerations

Q. What controls are critical in biological assays for this compound?

- Positive controls : Use known inhibitors of the target pathway (e.g., triazole-based antivirals from ) .

- Solvent controls : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .

Q. How to optimize reaction yields for scale-up synthesis?

- Parameter screening : Use Design of Experiments (DoE) to optimize CuAAC conditions (e.g., catalyst loading, temperature) .

- Workflow : Employ continuous flow chemistry for azide-alkyne reactions to enhance reproducibility .

Data Interpretation Challenges

Q. How to address low-resolution X-ray diffraction data for this compound?

Q. What analytical techniques resolve overlapping NMR signals (e.g., pyrrole vs. thiophene protons)?

- Advanced NMR : 2D experiments (e.g., HSQC, COSY) to assign coupled protons .

- DEPT-135 : Differentiate CH₃, CH₂, and CH groups in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.